6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile
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Overview
Description
The compound “6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile” is a chemical compound with a CAS Number of 338418-69-2 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Chemical Reactions Analysis
The chemical reactions involving similar compounds include aromatic nucleophilic substitution reactions . These reactions include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups .Scientific Research Applications
Synthesis and Derivative Formation
Pyrimidine derivatives, including those structurally related to the compound , have been synthesized through various chemical reactions, showcasing the versatility of pyrimidine as a core structure for chemical modifications. For instance, the reaction of pyridine and fused pyridine derivatives with different reagents has led to the formation of isoquinoline, pyrido[2,3-d]pyrimidine, and naphthyridine derivatives, among others, highlighting the reactivity and potential for generating diverse chemical entities for further exploration in scientific research (Al-Issa, 2012).
Anticancer and Antibacterial Activities
The synthesized pyrimidine derivatives have been investigated for their biological activities, including anticancer and antibacterial effects. A notable example is the development of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which exhibited in-vitro anticancer activities against multiple human tumor cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in cancer treatment (Tiwari et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess anti-bacterial activity, further underscoring the broad spectrum of biological applications of these compounds (Rostamizadeh et al., 2013).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Properties
IUPAC Name |
6-amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-11-6-7-16(14(20)8-11)26-10-15-13(9-21)17(22)24(18(25)23-15)12-4-2-1-3-5-12/h1-8H,10,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRQBMLSKGYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)COC3=C(C=C(C=C3)Cl)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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